4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene
Overview
Description
4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Biomedical Applications
A compound with potential relevance is p-Cymene, a monoterpene found in over 100 plant species and known for its range of biological activities including antimicrobial effects (Marchese et al., 2017). This suggests that derivatives like 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene could have applications in the development of new antimicrobial agents or in the functionalization of biomaterials and nanomaterials for biomedical uses.
Supramolecular Chemistry and Material Science
The review on benzene-1,3,5-tricarboxamides (BTAs) reveals their increasing importance in supramolecular chemistry, nanotechnology, and biomedical applications due to their self-assembly into nanometer-sized structures (Cantekin, de Greef, & Palmans, 2012). This indicates the potential of this compound in forming structurally complex materials with novel properties.
Synthetic Chemistry
The synthesis and applications of benzotriazole derivatives, as discussed by Gu et al. (2009), highlight the role of specific benzene derivatives in the production of metal passivators and light-sensitive materials (Gu, Yu, Zhang, & Xu, 2009). This points towards the utility of this compound in synthetic chemistry for the creation of specialized compounds for industrial applications.
Green Chemistry
The research on methane conversion via oxidative methylation of aromatics using zeolite catalysts by Adebajo (2007) explores the conversion of methane into more valuable hydrocarbons (Adebajo, 2007). This could suggest avenues for the use of this compound in catalysis and the development of sustainable chemical processes.
Properties
IUPAC Name |
2-[(4-chloro-3-methylphenyl)methyl]-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-6-9(2-3-10(8)12)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDRDURFLWRQQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2OCCO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645888 | |
Record name | 2-[(4-Chloro-3-methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-16-5 | |
Record name | 2-[(4-Chloro-3-methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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